N-(3-chlorophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS2/c1-10-17(25-11(2)19-10)14-6-7-16(22-21-14)24-9-15(23)20-13-5-3-4-12(18)8-13/h3-8H,9H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGQACKWPNAVJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-chlorophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the pyridazine ring: This step may involve nucleophilic substitution reactions.
Introduction of the chlorophenyl group: This can be done via electrophilic aromatic substitution or coupling reactions.
Formation of the acetamide linkage: This step usually involves the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or pyridazine rings.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is C15H14ClN4S, with a molecular weight of 314.81 g/mol. Its structure features a chlorophenyl group and a thiazole moiety, which are known to contribute to its biological activities. The presence of the pyridazine ring further enhances its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that N-(3-chlorophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli at low concentrations, indicating strong antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Properties
The compound has shown promise in cancer research, particularly in inhibiting tumor cell proliferation. Studies have reported that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death. For instance, it has been observed to inhibit the growth of breast cancer cells by targeting specific oncogenes.
Case Study: Breast Cancer Inhibition
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be 15 µM after 48 hours of treatment.
Mechanism of Action
The mechanism of action of “N-(3-chlorophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide” would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Key Insights from Comparative Analysis
- Electronic and Steric Effects : The 3-chlorophenyl group in the target compound likely enhances electron-withdrawing properties, improving binding to hydrophobic pockets. In contrast, bulkier substituents (e.g., 2-iodophenyl in Compound 19) may prioritize steric interactions .
- Sulfur Linkages : The sulfanyl bridge in the target compound and its analogs (e.g., BG14260) could facilitate disulfide bonding or thiol-mediated targeting, a feature absent in simpler acetamides like 5RGZ .
Biological Activity
N-(3-chlorophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic potentials based on various research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 3-chlorophenyl acetamide with thiazole derivatives. The synthesis typically involves the following steps:
- Formation of thiazole ring.
- Introduction of the pyridazine moiety.
- Final coupling to form the target compound.
Antimicrobial Activity
Research has indicated that derivatives containing thiazole and pyridazine rings exhibit significant antimicrobial properties. For instance, a study on thiazole derivatives showed promising activity against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, with minimum inhibitory concentrations (MIC) ranging from 1 to 10 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | MRSA | 5 |
| This compound | E. faecium | 8 |
Anti-Tubercular Activity
The compound has been investigated for its potential as an anti-tubercular agent. A related class of compounds demonstrated significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 µM . This suggests that similar structural motifs in this compound may also confer anti-tubercular properties.
Case Studies
-
Anticancer Activity : In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as Caco-2 and A549. The presence of the thiazole ring was linked to enhanced cytotoxicity against these cells .
Cell Line Compound Viability (%) Caco-2 This compound 39.8 A549 This compound 56.9 - Neuroprotective Effects : Certain thiazole derivatives have shown protective effects in neurodegenerative disease models by modulating oxidative stress pathways . This opens avenues for exploring this compound in neuroprotection.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzymatic Inhibition : Thiazole and pyridazine moieties are known to inhibit key enzymes involved in bacterial cell wall synthesis.
- Cellular Uptake : The compound's lipophilicity allows for effective cellular penetration and interaction with intracellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
